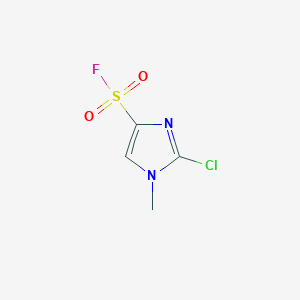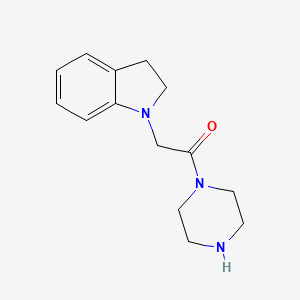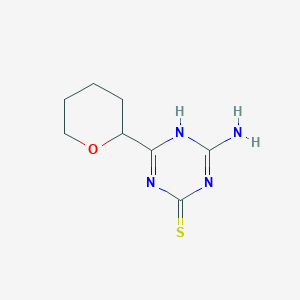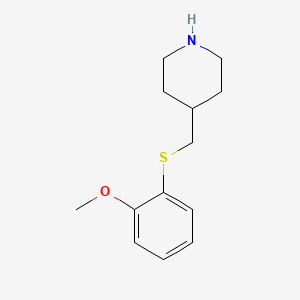
2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at position 2, a methyl group at position 1, and a sulfonyl fluoride group at position 4 of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride typically involves the reaction of 2-chloro-1-methyl-1H-imidazole with sulfonyl fluoride reagents under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the sulfonyl fluoride group.
Major Products Formed
Substitution Reactions: Products include various substituted imidazole derivatives.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Hydrolysis: The major product is the corresponding sulfonic acid derivative.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride is used in a variety of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can affect various biochemical pathways, making the compound useful in research focused on enzyme function and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-methyl-1H-imidazole: Lacks the sulfonyl fluoride group, making it less reactive in certain applications.
1-Methyl-1H-imidazole-4-sulfonyl fluoride: Lacks the chlorine atom, which can affect its reactivity and specificity.
2-Chloro-1H-imidazole-4-sulfonyl fluoride: Lacks the methyl group, which can influence its solubility and interaction with molecular targets.
Uniqueness
2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride is unique due to the presence of both the chlorine atom and the sulfonyl fluoride group. This combination of functional groups provides the compound with distinct reactivity and specificity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C4H4ClFN2O2S |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
2-chloro-1-methylimidazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C4H4ClFN2O2S/c1-8-2-3(7-4(8)5)11(6,9)10/h2H,1H3 |
InChI-Schlüssel |
UCHRREUWWIUUGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine](/img/structure/B13217139.png)
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)
![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea](/img/structure/B13217165.png)
![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)



![4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13217200.png)
